molecular formula C9H11ClN2O3S B14816614 N-(6-Chloro-4-cyclopropoxypyridin-2-YL)methanesulfonamide

N-(6-Chloro-4-cyclopropoxypyridin-2-YL)methanesulfonamide

Cat. No.: B14816614
M. Wt: 262.71 g/mol
InChI Key: SFDFTEWKGQPJAR-UHFFFAOYSA-N
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Description

N-(6-Chloro-4-cyclopropoxypyridin-2-YL)methanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a chloro group and a cyclopropoxy group, along with a methanesulfonamide moiety. Its distinct structure makes it a valuable subject for research in organic chemistry, medicinal chemistry, and industrial applications.

Properties

Molecular Formula

C9H11ClN2O3S

Molecular Weight

262.71 g/mol

IUPAC Name

N-(6-chloro-4-cyclopropyloxypyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C9H11ClN2O3S/c1-16(13,14)12-9-5-7(4-8(10)11-9)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12)

InChI Key

SFDFTEWKGQPJAR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC(=CC(=C1)OC2CC2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Chloro-4-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Substitution Reactions: The chloro and cyclopropoxy groups are introduced onto the pyridine ring through substitution reactions using suitable reagents and catalysts.

    Sulfonamide Formation:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions.

Chemical Reactions Analysis

Types of Reactions: N-(6-Chloro-4-cyclopropoxypyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(6-Chloro-4-cyclopropoxypyridin-2-YL)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(6-Chloro-4-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling, thereby affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

N-(6-Chloro-4-cyclopropoxypyridin-2-YL)methanesulfonamide can be compared with other similar compounds, such as:

  • N-(2-ethoxyphenyl)-1-(2-fluorophenyl)methanesulfonamide
  • 1-(2-chlorophenyl)-N-(2-phenoxyethyl)methanesulfonamide

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities

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